2-(Cyclobutylmethoxy)-5-nitrobenzoic acid
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Overview
Description
2-(Cyclobutylmethoxy)-5-nitrobenzoic acid is an organic compound characterized by a cyclobutylmethoxy group attached to a benzoic acid core, with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylmethoxy)-5-nitrobenzoic acid typically involves the following steps:
Nitration of Benzoic Acid: The starting material, benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Formation of Cyclobutylmethanol: Cyclobutylmethanol is synthesized separately through the reduction of cyclobutanone using sodium borohydride in methanol.
Esterification: The cyclobutylmethanol is then esterified with the nitrated benzoic acid using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester intermediate.
Hydrolysis: Finally, the ester intermediate is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification processes to enhance efficiency and yield.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Amine Derivative: Formed from the reduction of the nitro group.
Alcohol Derivative: Formed from the reduction of the carboxylic acid group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(Cyclobutylmethoxy)-5-nitrobenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)-5-nitrobenzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The nitro group can interact with the active sites of enzymes, leading to inhibition of their activity.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
- 2-(Cyclopropylmethoxy)-5-nitrobenzoic acid
- 2-(Cyclopentylmethoxy)-5-nitrobenzoic acid
- 2-(Cyclohexylmethoxy)-5-nitrobenzoic acid
Comparison:
- Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group attached to the methoxy moiety.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects imparted by the different cycloalkyl groups.
- Applications: While all these compounds may have similar applications, the specific properties and efficacy can differ, making 2-(Cyclobutylmethoxy)-5-nitrobenzoic acid unique in its potential uses.
Properties
IUPAC Name |
2-(cyclobutylmethoxy)-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-12(15)10-6-9(13(16)17)4-5-11(10)18-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVNOFGQNNUITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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